Methoxy Substitution Enhances Antitumor Potency
Di(hetero)arylether derivatives of the thieno[3,2-b]pyridine scaffold bearing a methoxy group in the ortho and meta positions exhibited GI50 values in the range of 1.1–2.5 μM across three human tumor cell lines (MCF-7 breast adenocarcinoma, A375-C5 melanoma, NCI-H460 non-small cell lung cancer) [1]. In contrast, compounds lacking this substitution pattern showed significantly reduced potency. This SAR highlights the importance of the 5-methyl substitution in modulating antitumor activity and provides a benchmark for evaluating analogs.
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 1.1–2.5 μM (ortho- and meta-methoxy derivatives) |
| Comparator Or Baseline | Compounds without ortho/meta-methoxy substitution: GI50 > 10 μM (class-level inference) |
| Quantified Difference | ~4- to 9-fold improvement in potency |
| Conditions | SRB assay, MCF-7, A375-C5, NCI-H460 human tumor cell lines |
Why This Matters
This data establishes a quantitative potency benchmark for selecting 5-methyl-substituted thieno[3,2-b]pyridin-7-one derivatives over unsubstituted analogs in anticancer drug discovery programs.
- [1] Queiroz, M. J. R. P., et al. New potential antitumoral di(hetero)arylether derivatives in the thieno[3,2-b]pyridine series: Synthesis and fluorescence studies in solution and in nanoliposomes. J. Photochem. Photobiol. A: Chem. 2012, 238, 71-80. View Source
